

The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide

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Compound of Interest

Compound Name: Afuresertib

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3][4] **Afuresertib**, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the discovery and development of **afuresertib**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Discovery and Preclinical Development

Afuresertib was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]

Mechanism of Action

Afuresertib is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the

downstream inhibition of substrates involved in cell cycle progression and survival, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[1][2]

In Vitro Activity

The inhibitory activity of **afuresertib** against Akt isoforms and its effect on cancer cell lines have been extensively characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of **Afuresertib**[7][8]

Parameter	Akt1	Akt2	Akt3
Ki (nM)	0.08	2	2.6

Table 2: In Vitro Cellular Activity of **Afuresertib**[8]

Cell Line Type	Assay	Endpoint	Result
Hematological Cell Lines	Proliferation Assay	EC50	< 1 μ M in 65% of cell lines
Solid Tumor Cell Lines	Proliferation Assay	EC50	< 1 μ M in 21% of cell lines
E17K mutant AKT1	Kinase Assay	EC50	0.2 nM

In Vivo Preclinical Efficacy

The anti-tumor activity of **afuresertib** has been evaluated in vivo using human tumor xenograft models in mice.

Table 3: In Vivo Efficacy of **Afuresertib** in Xenograft Models[8]

Tumor Model	Dosing (p.o., daily)	Tumor Growth Inhibition (TGI)
BT474 (Breast Cancer)	10 mg/kg	8%
30 mg/kg	37%	23%
100 mg/kg	61%	
SKOV3 (Ovarian Cancer)	10 mg/kg	
30 mg/kg	37%	97%
100 mg/kg	97%	

Clinical Development

Afuresertib has undergone extensive clinical evaluation in a variety of cancer types, both as a single agent and in combination with other therapies.

Phase I Clinical Trials

A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in patients with advanced hematologic malignancies to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **afuresertib**.^[6]

Table 4: Key Findings from the Phase I Study of **Afuresertib** in Hematologic Malignancies (NCT00881946)^[6]

Parameter	Result
Maximum Tolerated Dose (MTD)	125 mg/day
Dose-Limiting Toxicities	Grade 3 rash, Grade 3 liver function test abnormalities
Most Frequent Adverse Events	Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)
Pharmacokinetics (at MTD)	
Median Tmax	1.5 - 2.5 hours
Half-life (t1/2)	~1.7 days
Clinical Activity	Partial responses observed in multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis.

Phase Ib/II and Phase III Clinical Trials

Following the promising results from the initial phase I study, **afuresertib** has been evaluated in numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination with standard-of-care therapies. Laekna Therapeutics is currently leading the further development of **afuresertib**.[\[9\]](#)[\[10\]](#)

Table 5: Selected Clinical Trials of **Afuresertib**

Trial Identifier	Phase	Indication	Intervention	Key Findings/Status
NCT01653912	Ib	Platinum-resistant Ovarian Cancer	Afuresertib + Paclitaxel + Carboplatin	MTD of afuresertib established at 125 mg/day. ORR of 32% by RECIST 1.1.[5][11]
NCT05383482	I/II	Solid Tumors (PD-1/PD-L1 resistant)	Afuresertib + Sintilimab + Chemotherapy	Recruiting.[12]
-	Ib	HR+/HER2- Breast Cancer	Afuresertib + Fulvestrant	Confirmed ORR of 30%, median PFS of 7.3 months.[10]
-	III	HR+/HER2- Breast Cancer	Afuresertib + Fulvestrant	Initiated based on Phase Ib results.[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of **afuresertib**.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the inhibitory constant (K_i) of a compound against a specific kinase.

Protocol:

- Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8]

Afuresertib is prepared in a dilution series.

- Incubation: A pre-mix of the kinase and varying concentrations of **afuresertib** is incubated for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]
- Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a peptide substrate (e.g., GSK α peptide) and radiolabeled ATP (e.g., [γ -33P] ATP).[8]
- Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and then terminated.[8]
- Detection: The radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.[8]
- Data Analysis: The K_i value is calculated from the IC_{50} value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of **afuresertib** (e.g., 0-30 μ M) or vehicle control (DMSO).[8]
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read using a plate reader.

- **Data Analysis:** Cell viability is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting algorithm.[8]

Human Tumor Xenograft Study

This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

Protocol:

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Cell Implantation:** Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously injected into the flanks of the mice.[8]
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
- **Drug Administration:** **Afuresertib** is administered orally (p.o.) once daily at various doses (e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

Phase I Clinical Trial Protocol (NCT00881946)

This protocol outlines the design of the first-in-human study of **afuresertib**.

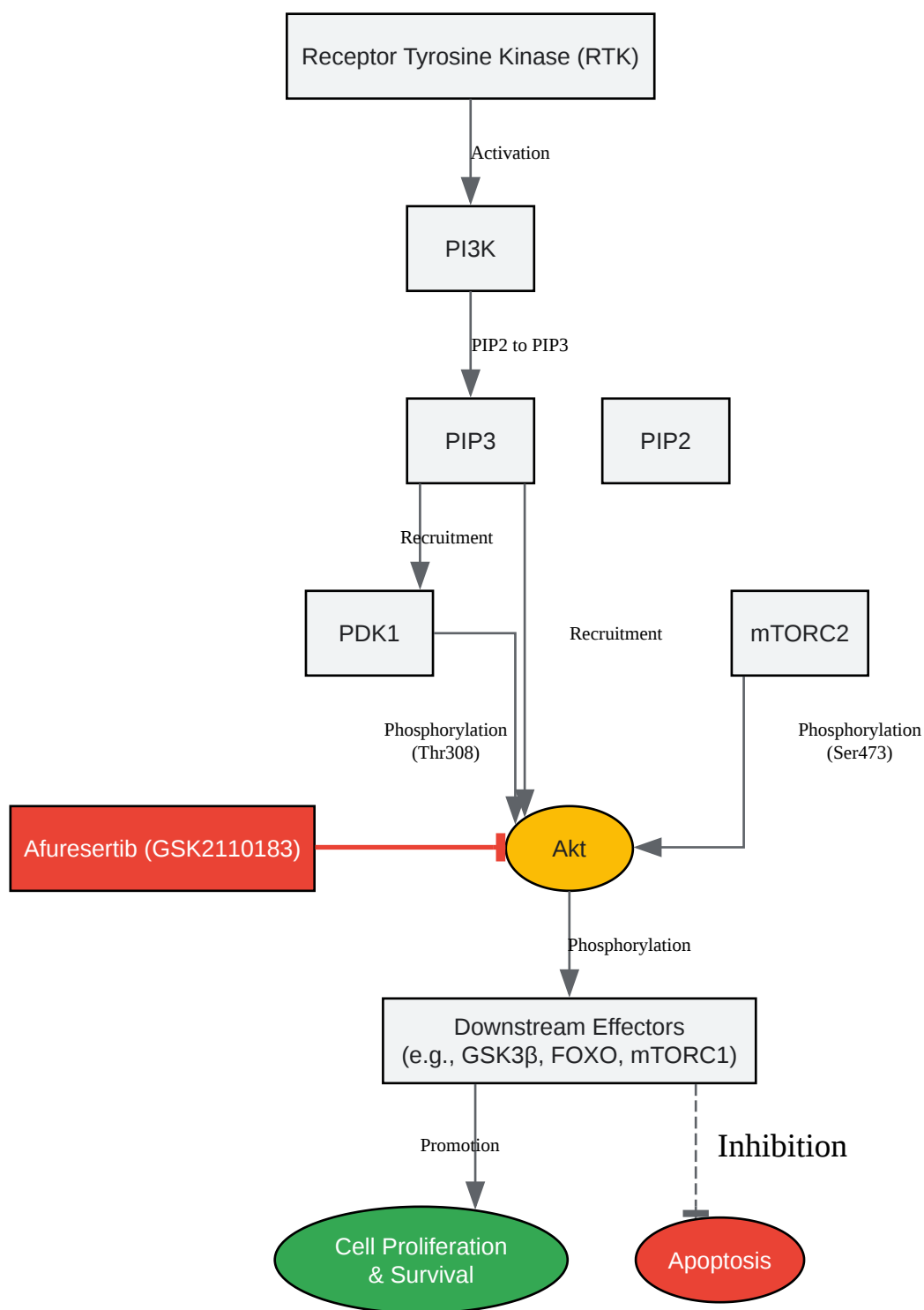
Protocol:

- **Study Design:** An open-label, dose-escalation study.

- Patient Population: Patients with relapsed or refractory hematologic malignancies.[6]
- Dose Escalation: **Afuresertib** was administered orally once daily in escalating dose cohorts (25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.
- Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.
- Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentration of **afuresertib**. Standard non-compartmental analysis was used to calculate PK parameters such as Cmax, AUC, and half-life.[6]
- Efficacy Assessment: Tumor response was evaluated according to the appropriate response criteria for each specific hematologic malignancy.

Visualizations

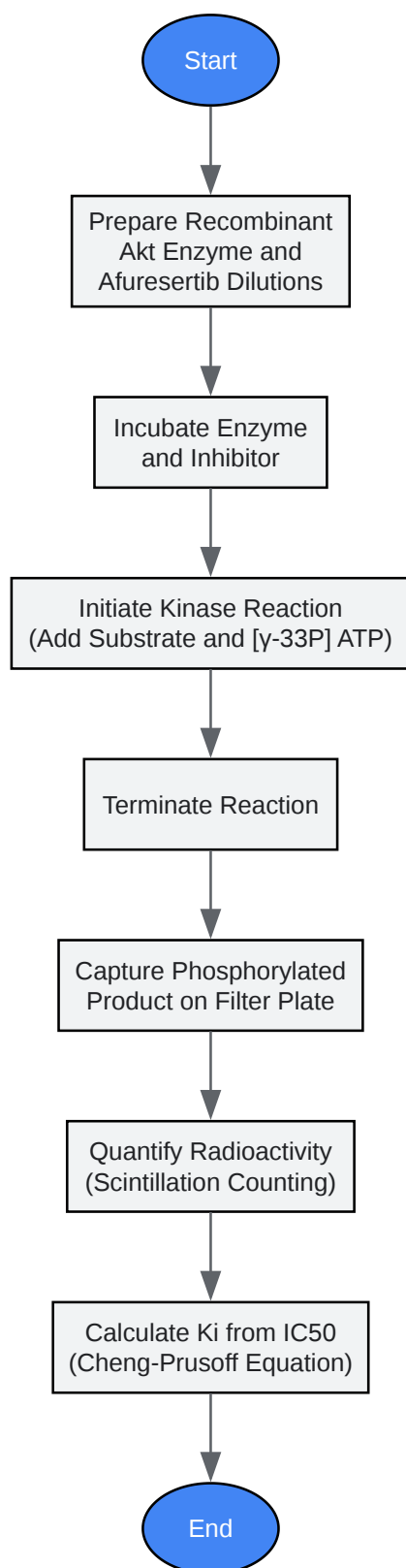
Signaling Pathway



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Caption: **Afuresertib** inhibits Akt phosphorylation, blocking downstream signaling.

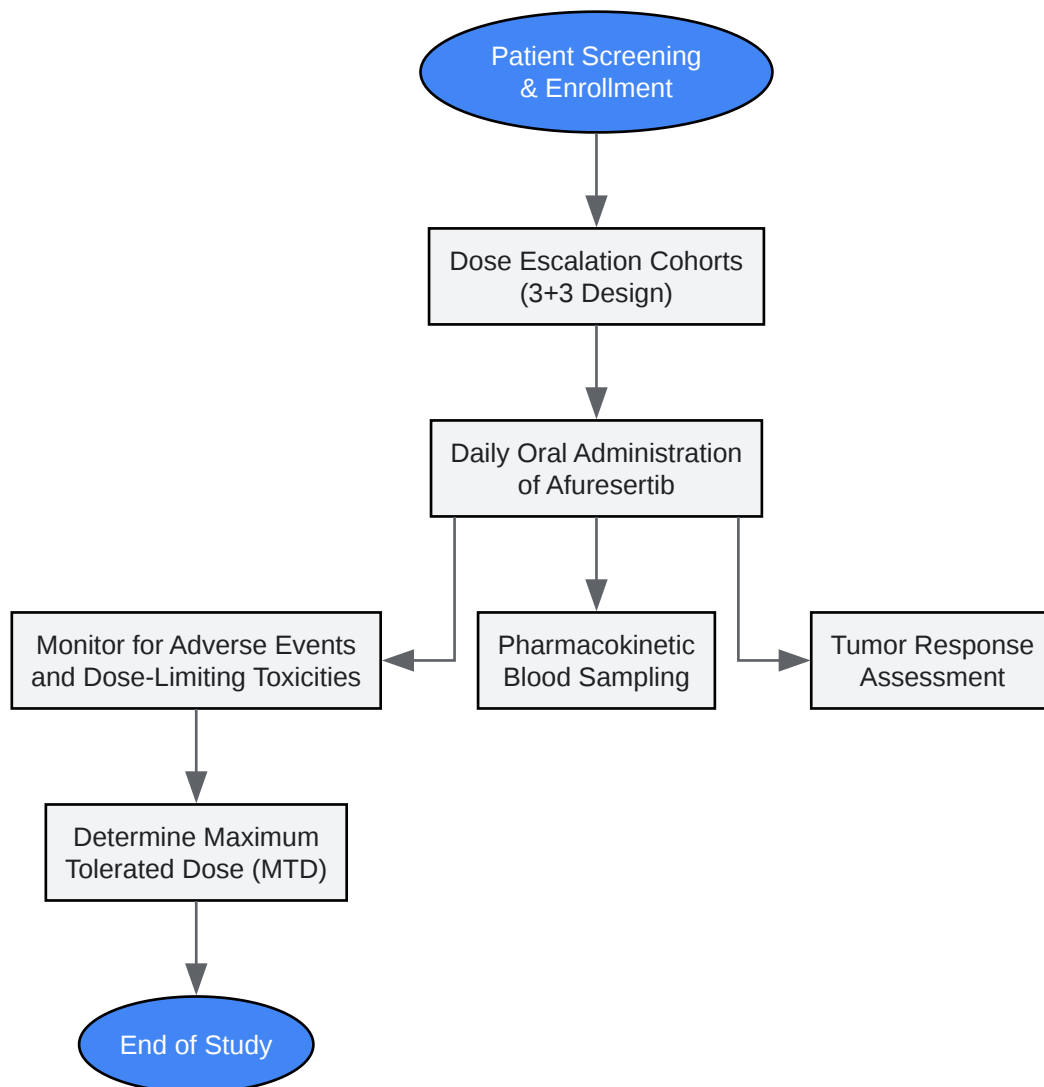
Experimental Workflow: In Vitro Kinase Inhibition Assay



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Caption: Workflow for determining the inhibitory constant (K_i) of **Afuresertib**.

Experimental Workflow: Phase I Clinical Trial



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Caption: Workflow of the Phase I dose-escalation trial for **Afuresertib**.

Conclusion

Afuresertib (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer. Ongoing and future clinical studies will further define the role of **afuresertib**, particularly in combination with other anti-cancer agents, in the treatment of various malignancies. This

technical guide serves as a comprehensive resource for understanding the discovery, mechanism, and clinical development of this targeted therapy.

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